molecular formula C8H8ClNO2 B12342450 2-Chloro-5-methoxybenzamide CAS No. 62798-01-0

2-Chloro-5-methoxybenzamide

Cat. No.: B12342450
CAS No.: 62798-01-0
M. Wt: 185.61 g/mol
InChI Key: WLGCZZXKEJFOIG-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxybenzamide is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of benzamide, characterized by the presence of a chlorine atom at the second position and a methoxy group at the fifth position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methoxybenzamide typically involves the chlorination of 5-methoxybenzamide. One common method includes the reaction of 5-methoxybenzamide with thionyl chloride (SOCl2) to introduce the chlorine atom at the desired position. The reaction is usually carried out under reflux conditions to ensure complete chlorination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing the production cost and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-5-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxybenzamide depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of the chlorine and methoxy groups can enhance its binding affinity and specificity towards certain molecular targets .

Comparison with Similar Compounds

  • 2-Chloro-5-methoxybenzoic acid
  • 2-Chloro-5-methoxybenzyl alcohol
  • 2-Chloro-5-methoxybenzaldehyde

Comparison: 2-Chloro-5-methoxybenzamide is unique due to its amide functional group, which imparts different chemical reactivity and biological activity compared to its analogs. For instance, while 2-Chloro-5-methoxybenzoic acid is more acidic and can participate in different types of reactions, this compound is more suitable for forming hydrogen bonds and interacting with biological macromolecules .

Biological Activity

2-Chloro-5-methoxybenzamide is an organic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H8ClNO2C_8H_8ClNO_2, with a molecular weight of approximately 187.61 g/mol. The compound features a chloro group and a methoxy group attached to a benzamide framework, which significantly influences its biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Enzyme Inhibition : The presence of chloro and methoxy groups enhances its binding affinity to specific enzymes, potentially leading to the inhibition of their activity. This property makes it a candidate for further pharmacological studies aimed at developing enzyme inhibitors for therapeutic applications.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, making it relevant in the search for new antibiotics.
  • Anticancer Activity : Investigations into the anticancer potential of this compound have shown promising results, indicating its ability to inhibit cancer cell proliferation through various mechanisms.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The structural components of the compound facilitate binding to proteins and enzymes, influencing biochemical pathways related to inflammation and cancer progression.

Case Studies

  • Inflammation and Autoimmune Disorders : In a study focused on autoimmune diseases, compounds structurally similar to this compound were shown to inhibit the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. This suggests that this compound could have similar effects, potentially reducing inflammation in conditions such as multiple sclerosis .
  • Cancer Research : A related compound demonstrated significant anticancer activity in vitro by inducing apoptosis in cancer cell lines. This highlights the potential of this compound as a lead compound for developing new cancer therapies.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key differences:

Compound NameStructural FeaturesBiological Activity
2-Chloro-N,N-diethyl-5-methoxybenzamideDiethylamine moiety addedAntimicrobial and anticancer properties
2-Chloro-N-cyclohexyl-5-methoxybenzamideCyclohexyl group instead of diethylEnzyme inhibition and protein binding
4-Amino-5-chloro-N,N-diethyl-2-methoxybenzamideAmino group instead of chloroPotentially different reactivity

This comparative analysis illustrates how variations in substituents affect the chemical behavior and biological activity of similar compounds, emphasizing the unique profile of this compound.

Properties

CAS No.

62798-01-0

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

2-chloro-5-methoxybenzamide

InChI

InChI=1S/C8H8ClNO2/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H2,10,11)

InChI Key

WLGCZZXKEJFOIG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C(=O)N

Origin of Product

United States

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